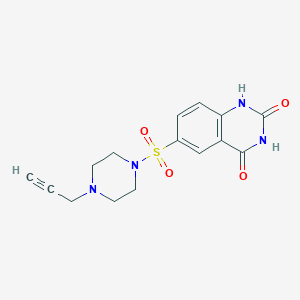

![molecular formula C21H22N2O3S B2617561 N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide CAS No. 1797875-01-4](/img/structure/B2617561.png)

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

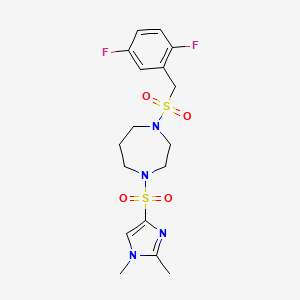

The compound appears to contain a bicyclo[3.2.1]oct-2-ene structure, which is a type of bicyclic compound with three carbon atoms in one ring and two carbon atoms in the second ring . The compound also contains a carbonyl group (C=O), a phenyl group (a ring of 6 carbon atoms, C6H5-), and a sulfonamide group (SO2NH2).

Molecular Structure Analysis

The compound’s structure can be analyzed using various spectroscopic techniques. For instance, IR absorption and Raman spectra can provide information about the types of bonds present .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of polar groups like carbonyl and sulfonamide might make the compound more soluble in polar solvents .Aplicaciones Científicas De Investigación

Analgesic and Tranquilizer Activity

- A study by Zlenko et al. (2012) in "European Psychiatry" investigated new derivatives with a 4-nitrobenzenesulfonamide fragment. These compounds demonstrated analgesic and tranquilizer activity, suggesting their potential in pain syndrome therapy under conditions of enhanced tranquilizer readiness (Zlenko, Palchikov, & Rybalko, 2012).

Synthesis of Chiral Bicyclic Ring Systems

- Francisco, Herrera, and Suárez (2003) described a method for synthesizing chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, demonstrating a unique intramolecular N-glycosidation pathway. This methodology offers a valuable strategy for preparing such bicyclic arrays and selective oxidation of carbohydrate skeletons (Francisco, Herrera, & Suárez, 2003).

COX-2 Inhibition and Potential Pharmaceutical Applications

- Hashimoto et al. (2002) synthesized derivatives of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, which inhibited COX-2 enzymes, demonstrating potential in treating rheumatoid arthritis, osteoarthritis, and acute pain. Introduction of a fluorine atom notably increased selectivity (Hashimoto et al., 2002).

Electrophilic Cyanation in Synthesis

- Anbarasan, Neumann, and Beller (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation in synthesizing various benzonitriles from (hetero)aryl bromides. This method proved efficient for synthesizing pharmaceutical intermediates and achieved chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).

Propiedades

IUPAC Name |

N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-15-4-2-7-20(14-15)27(25,26)22-17-10-8-16(9-11-17)21(24)23-18-5-3-6-19(23)13-12-18/h2-5,7-11,14,18-19,22H,6,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKTUXUPSANTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

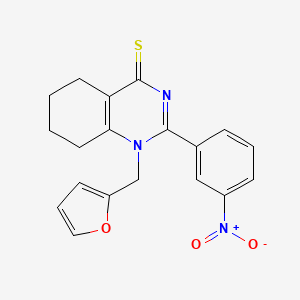

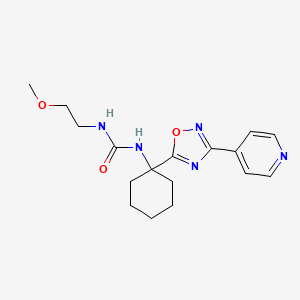

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2617478.png)

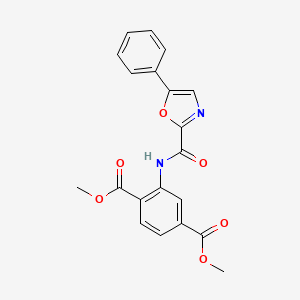

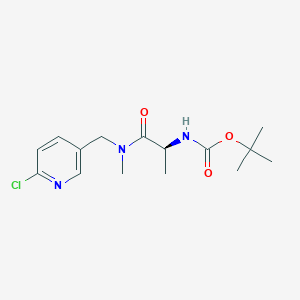

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2617485.png)

![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)

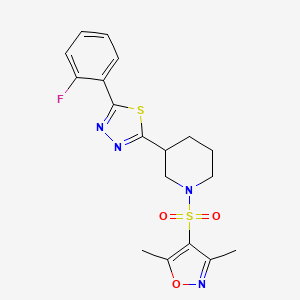

![N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617489.png)

![2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2617499.png)